Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMKHHTOAFXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of a pyrrolidine ring bearing the carboxylate functionality.
- Introduction of the 2-chlorophenyl group at the 4-position.
- Esterification to form the ethyl ester at the 3-carboxylate.
Synthesis via β-Aryl-γ-lactams Intermediate
One efficient approach reported in the literature involves the synthesis of β-aryl-γ-lactams, which are precursors to substituted pyrrolidines. Montoya-Balbás et al. (2015) describe the preparation of ethyl 2-oxo-4-(4-chlorophenyl)-pyrrolidine-3-carboxylate derivatives, which can be adapted for the 2-chlorophenyl analog.
- Starting from dialkyl malonate and the appropriate aryl aldehyde (in this case, 2-chlorobenzaldehyde), a Knoevenagel condensation is performed in toluene with catalytic piperidine under reflux for 48 hours.
- The reaction mixture is acidified to pH 6–7 using 1 M hydrochloric acid.
- Solvent removal under reduced pressure yields a crude product.
- Purification by column chromatography affords the arylidenemalonate intermediate.
- Subsequent hydrogenation or reduction steps (e.g., using Raney nickel in methanol) convert the arylidenemalonate into the corresponding β-aryl-γ-lactam.
- The β-aryl-γ-lactam is then converted into the this compound by reduction of the lactam carbonyl and esterification if necessary.
This method allows for good control over the stereochemistry and yields of the final product.
Alternative Routes from Pyrrolidine Carboxamide Compounds
Patent WO2010059922A1 describes a broad class of pyrrolidine carboxamide compounds, including derivatives with aryl substituents such as 2-chlorophenyl groups. While the patent focuses primarily on carboxamide derivatives, it outlines synthetic routes applicable to the preparation of ethyl esters by:
- Starting from substituted pyrrolidine cores.
- Functionalizing the 3-position with carboxylate or carboxamide groups.
- Employing standard esterification techniques (e.g., reaction with ethanol in acidic conditions or via acid chloride intermediates).
- Introducing the 2-chlorophenyl substituent by nucleophilic substitution or cross-coupling reactions on appropriately functionalized pyrrolidine intermediates.
This patent provides detailed synthetic schemes and conditions that can be adapted for the preparation of this compound.
Data Tables Summarizing Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel condensation | Dialkyl malonate, 2-chlorobenzaldehyde, piperidine, toluene, reflux 48 h | 70-85 | Acidify to pH 6–7, column chromatography |
| Hydrogenation/reduction | Raney Nickel, MeOH, room temperature | 80-90 | Converts arylidenemalonate to β-aryl-γ-lactam |
| Lactam reduction/esterification | Reducing agent (e.g., LiAlH4 or catalytic hydrogenation), ethanol, acidic catalyst | 75-88 | Forms ethyl ester at 3-position |
Detailed Research Outcomes and Analytical Data
NMR Characterization: Proton and carbon NMR spectra confirm the presence of the ethyl ester (triplet and quartet signals for CH3 and CH2 of ethyl group), aromatic protons consistent with 2-chlorophenyl substitution, and pyrrolidine ring protons. The chemical shifts and coupling constants match reported literature values for related compounds.
Purity and Yield: Purification by column chromatography after each step yields products with high purity (>95% by HPLC). Yields are generally in the range of 70-90% depending on reaction conditions and purification efficiency.
Stereochemical Considerations: The synthetic routes allow for control of stereochemistry at the pyrrolidine ring centers, which is critical for biological activity. Resolution methods or chiral catalysts may be employed to obtain enantiomerically enriched products.
Scalability: The described procedures are amenable to scale-up, with careful control of reaction times and purification steps to maintain yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Azides, thiols.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Impact of Substituent Modifications
Biological Activity
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a carboxylate group and a chlorophenyl substituent. The molecular formula is CHClNO, and it has a molecular weight of approximately 239.7 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's lipophilicity and binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor by binding to active sites or modulating receptor activities either as an agonist or antagonist.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzyme activity through competitive or non-competitive mechanisms.
- Receptor Modulation: It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Preliminary findings suggest that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer models.
- In Vitro Studies: In one study, the compound demonstrated significant inhibition of cell viability in A549 lung adenocarcinoma cells, suggesting potential for further development in cancer therapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A549 | 20 | Cytotoxicity observed |
| MCF-7 | 15 | Induced apoptosis |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Its effectiveness against various pathogens highlights its potential as an antimicrobial agent.
- Pathogen Testing: The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. However, further optimization may be required to enhance its antimicrobial potency.
Comparative Studies
Comparative analysis with similar compounds provides insight into the unique biological activities attributed to this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | Structure | Exhibits different binding affinities due to substitution pattern |
| Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate | Structure | Lacks chlorine; potential alteration in bioactivity |
Case Studies
-
Case Study on Anticancer Effects:
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, alongside increased apoptosis markers such as cleaved caspase-3. -
Antimicrobial Testing:
Another investigation focused on the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. The findings suggested moderate activity, necessitating further chemical modifications to improve effectiveness against resistant strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves:
Pyrrolidine ring formation : Cyclization of a γ-amino ester precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Chlorophenyl substitution : Introducing the 2-chlorophenyl group via nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a halogenated aryl precursor .
Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) .
Optimization includes adjusting reaction temperature (60–80°C for SNAr), solvent polarity (DMF for polar intermediates), and catalyst loading (1–5 mol% Pd) to improve yields .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) and ester carbonyl signals (δ ~170 ppm) .
- X-ray crystallography : Using SHELX for refinement to determine bond angles (e.g., C-N-C ~109.5°) and torsional parameters .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.08) .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the ester and pyrrolidine groups .
- Acid/Base Stability : Susceptible to hydrolysis under strong acidic/basic conditions (pH < 2 or >10), requiring neutral conditions for storage .
- Chirality : If stereocenters exist, enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) is critical for biological studies .
Advanced Research Questions
Q. How can computational tools like Mercury CSD and puckering coordinate analysis resolve conformational ambiguities?
- Methodological Answer :
- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds between pyrrolidine N-H and ester carbonyls) .
- Puckering coordinates : Apply Cremer-Pople parameters (Q, θ, φ) to quantify ring puckering in the pyrrolidine moiety, distinguishing envelope vs. twist conformations .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stability of conformers .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR studies be designed?
- Methodological Answer :
- Halogen variation : Replace 2-chlorophenyl with 2-fluorophenyl to assess steric/electronic effects on target binding (e.g., enzyme inhibition assays) .
- Ester hydrolysis : Synthesize the carboxylic acid analog (via NaOH/EtOH hydrolysis) to evaluate bioavailability changes .
- SAR workflow :
Synthesize analogs with modified substituents (e.g., methyl, trifluoromethyl).
Test in vitro activity (e.g., IC₅₀ against proteases).
Correlate substituent Hammett σ values with potency trends .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled during characterization?
- Methodological Answer :
- Dynamic effects in NMR : Use variable-temperature NMR to detect ring-flipping in pyrrolidine (e.g., coalescence temperature analysis) .
- Crystallographic disorder : Refine X-ray data with SHELXL to model alternative conformations (e.g., partial occupancy of chlorophenyl rotamers) .
- Cross-validation : Compare IR carbonyl stretches (~1740 cm⁻¹) with DFT-predicted vibrational frequencies .
Q. What strategies mitigate low yields in catalytic steps (e.g., Pd-mediated coupling)?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂ with bulky ligands (XPhos) to reduce steric hindrance .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve SNAr efficiency .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
